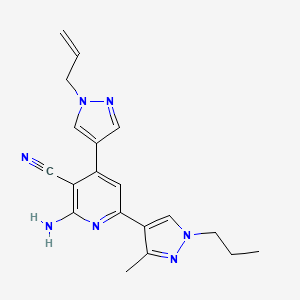![molecular formula C16H15ClN2O B5304427 3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5304427.png)
3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one, also known as CP-31398, is a small molecule that has been studied for its potential therapeutic applications as a cancer treatment. In
Wirkmechanismus
3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one works by binding to the tumor suppressor protein p53, which is mutated in many types of cancer. By binding to p53, 3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one can restore its function and induce apoptosis in cancer cells. 3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one also has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one has been shown to induce apoptosis in cancer cells through the activation of p53-dependent pathways. It has also been shown to inhibit the growth of tumor cells by inducing cell cycle arrest. In addition, 3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one has been shown to have neuroprotective effects, possibly through its antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one is its specificity for p53, which makes it a promising candidate for cancer treatment. However, 3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, 3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on 3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one. One area of interest is the development of more soluble derivatives of 3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one that can be administered in vivo. Another area of interest is the investigation of 3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one's potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, further research is needed to determine the safety and efficacy of 3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one in clinical trials.
Synthesemethoden
The synthesis of 3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one involves several steps, including the reaction of 4-methylacetophenone with ethyl acetoacetate to form 1-(4-methylphenyl)-2-buten-1-one. This intermediate is then reacted with 5-chloro-2-aminopyridine to form 3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one has been studied for its potential therapeutic applications as a cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one has also been shown to inhibit the growth of tumor cells in vitro and in vivo. In addition, 3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(E)-3-[(5-chloropyridin-2-yl)amino]-1-(4-methylphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-11-3-5-13(6-4-11)15(20)9-12(2)19-16-8-7-14(17)10-18-16/h3-10H,1-2H3,(H,18,19)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEPJZFUSCZKRZ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(\C)/NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(3-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5304344.png)
![N-[3-(2-methoxyphenyl)propyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5304350.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B5304371.png)
![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5304379.png)
![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5304382.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidine](/img/structure/B5304390.png)
![7-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5304391.png)
![5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5304408.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5304417.png)
![N-(2-methoxyphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5304419.png)

![3-[5-(4-nitrophenyl)-2-furyl]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5304424.png)
![(1R*,2R*,6S*,7S*)-4-[(1-phenyl-1H-pyrazol-5-yl)methyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5304429.png)
![1-(1-{[1'-(pyridin-3-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-yl)methanamine](/img/structure/B5304438.png)